5-[chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine 5-[chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine
Brand Name: Vulcanchem
CAS No.: 477848-83-2
VCID: VC4647761
InChI: InChI=1S/C12H10Cl2F2N2O2S/c13-9-1-3-10(4-2-9)21(19,20)18-7-5-11(12(14,15)16)17-6-8-18/h1-5,7H,6,8H2
SMILES: C1CN(C=CC(=N1)C(F)(F)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C12H10Cl2F2N2O2S
Molecular Weight: 355.18

5-[chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine

CAS No.: 477848-83-2

Cat. No.: VC4647761

Molecular Formula: C12H10Cl2F2N2O2S

Molecular Weight: 355.18

* For research use only. Not for human or veterinary use.

5-[chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine - 477848-83-2

Specification

CAS No. 477848-83-2
Molecular Formula C12H10Cl2F2N2O2S
Molecular Weight 355.18
IUPAC Name 5-[chloro(difluoro)methyl]-1-(4-chlorophenyl)sulfonyl-2,3-dihydro-1,4-diazepine
Standard InChI InChI=1S/C12H10Cl2F2N2O2S/c13-9-1-3-10(4-2-9)21(19,20)18-7-5-11(12(14,15)16)17-6-8-18/h1-5,7H,6,8H2
Standard InChI Key FPRWVEWSXBCZSI-UHFFFAOYSA-N
SMILES C1CN(C=CC(=N1)C(F)(F)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Molecular Formula and Weight

  • Molecular Formula: C12H10Cl2F2N2O2SC_{12}H_{10}Cl_2F_2N_2O_2S

  • Molecular Weight: 355.19 g/mol

IUPAC Name

The IUPAC name for the compound is:
5-[chloro(difluoro)methyl]-1-(4-chlorophenyl)sulfonyl-2,3-dihydro-1H-1,4-diazepine .

Structural Representation

The compound contains:

  • A diazepine ring (a seven-membered heterocycle with two nitrogen atoms).

  • A chlorodifluoromethyl group attached to the diazepine ring.

  • A p-chlorophenylsulfonyl group, which contributes to its sulfonamide functionality.

SMILES Notation

The SMILES representation is:
C1CN(C=CC(=N1)C(F)(F)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl .

Synthesis Pathways

The synthesis of this compound generally involves:

  • Formation of the Diazepine Ring:

    • The diazepine backbone is synthesized through condensation reactions involving amines and aldehydes or ketones.

  • Introduction of Functional Groups:

    • The chlorodifluoromethyl group is added via halogenation reactions.

    • The p-chlorophenylsulfonyl group is introduced through sulfonation using chlorobenzenesulfonyl chloride.

  • Purification and Characterization:

    • Techniques such as recrystallization and chromatography are used for purification.

    • Characterization involves methods like NMR spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .

Pharmaceutical Applications

The compound's structure suggests potential biological activity due to:

  • The presence of a sulfonamide group, which is commonly found in drugs with antibacterial or anti-inflammatory properties.

  • The diazepine ring system, which is a core structure in many psychoactive drugs.

Research Interest

The compound has been studied for its potential as a synthetic intermediate in designing new therapeutic agents targeting specific biological pathways .

Safety and Handling

While specific safety data for this compound is unavailable, general precautions for handling sulfonamides and halogenated compounds include:

  • Use of personal protective equipment (PPE).

  • Avoiding inhalation or skin contact due to possible irritant effects.

  • Proper storage in a cool, dry place away from incompatible substances.

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